4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate
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Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate is a useful research compound. Its molecular formula is C20H11BrClN3O5S3 and its molecular weight is 584.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on benzo[b]thiophene derivatives, including those with thiadiazole and pyrazole moieties, focuses on the synthesis and characterization of new compounds for exploring their biological activities (Isloor, Kalluraya, & Pai, 2010; Kanwal et al., 2022). These studies highlight the importance of structural features in determining the compounds' properties and potential applications.
Biological Activities
Compounds containing thiophene and thiadiazole units have been evaluated for various biological activities. Notably, some benzo[b]thiophene derivatives exhibit potent antibacterial, antifungal, and anti-inflammatory properties, suggesting their potential use in developing new therapeutic agents (Isloor, Kalluraya, & Pai, 2010). Furthermore, thiophene-based pyrazole amides have been synthesized and their structural features analyzed through computational applications, revealing significant nonlinear optical properties and chemical reactivity, which could be leveraged in material science and pharmaceutical research (Kanwal et al., 2022).
Antimicrobial and Anticancer Potential
A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor activities, particularly against hepatocellular carcinoma (HepG2) cell lines, indicating their potential as anticancer agents (Gomha, Edrees, & Altalbawy, 2016). Additionally, novel pyrazole carboxamides synthesized as antimicrobial agents showed promising activity against various bacterial and fungal strains, supported by molecular docking studies to understand their interactions at the molecular level (Prabhudeva, Vivek, & Kumar, 2019).
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-bromo-2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrClN3O5S3/c21-10-3-4-13(22)12(6-10)18(28)30-15-8-29-11(7-14(15)26)9-32-20-25-24-19(33-20)23-17(27)16-2-1-5-31-16/h1-8H,9H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHRSEVMEPTWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC(=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrClN3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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